N-cyclohexyl-2-methoxy-5-nitroaniline
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Overview
Description
N-cyclohexyl-2-methoxy-5-nitroaniline is an organic compound with the molecular formula C13H18N2O3 It is a derivative of aniline, featuring a cyclohexyl group, a methoxy group, and a nitro group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methoxy-5-nitroaniline typically involves the nitration of aniline derivatives followed by substitution reactions. One common method is the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, which is then subjected to a nucleophilic substitution reaction with cyclohexylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product is N-cyclohexyl-2-methoxy-5-aminoaniline.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-cyclohexyl-2-methoxy-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methoxy-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The methoxy and cyclohexyl groups influence the compound’s solubility and binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-nitroaniline: Lacks the cyclohexyl group, making it less hydrophobic.
N-cyclohexyl-2-methoxyaniline: Lacks the nitro group, affecting its reactivity.
N-cyclohexyl-5-nitroaniline: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
N-cyclohexyl-2-methoxy-5-nitroaniline is unique due to the presence of all three functional groups (cyclohexyl, methoxy, and nitro) on the aromatic ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-cyclohexyl-2-methoxy-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-13-8-7-11(15(16)17)9-12(13)14-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQJUZRDUVUYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970709 |
Source
|
Record name | N-Cyclohexyl-2-methoxy-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5537-67-7 |
Source
|
Record name | N-Cyclohexyl-2-methoxy-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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